molecular formula C3H5N3O2S2 B1267658 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine CAS No. 6913-19-5

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1267658
CAS RN: 6913-19-5
M. Wt: 179.2 g/mol
InChI Key: SDVSFIIUUOAWLS-UHFFFAOYSA-N
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Description

The compound “3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle . It also contains a methylsulfonyl group, which is a common functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for “3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine” were not found, sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .


Molecular Structure Analysis

The molecular structure of related sulfone compounds has been characterized using various techniques . For example, DFT calculations on molecular structure, MEP and HOMO-LUMO study of a 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule have been performed .


Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established, which involves C–S bond cleavage of DMSO .

Scientific Research Applications

Anti-Inflammatory Applications

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine: has been studied for its potential anti-inflammatory properties. It may have clinical applications for conditions such as arthritis and other inflammatory disorders like interstitial cystitis and allergic rhinitis . The compound’s ability to modulate inflammatory responses makes it a subject of interest in the development of new anti-inflammatory drugs.

Pain Management

This compound is also being explored for its use in pain management, particularly in joint and muscle pain. Its mechanism of action could involve the reduction of inflammatory processes that contribute to pain sensation, offering a potential alternative to traditional painkillers .

Antioxidant Properties

The antioxidative capacity of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is another area of research. By scavenging free radicals and reducing oxidative stress, this compound could be beneficial in preventing oxidative damage to cells and tissues .

Dermatological Health

There is initial evidence suggesting that derivatives of this compound could improve skin health. Studies have shown significant improvements in the number and severity of facial wrinkles, firmness, tone, and texture when used in skincare formulations .

Nutraceutical Applications

As a dietary supplement, 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine could have various health-specific benefits. These include improving joint health, reducing muscle pain, and potentially enhancing overall antioxidant capacity .

Organic Synthesis

In the field of organic chemistry, this compound is of interest due to its potential applications in synthesis. It could be used in the hydrogenation of furan-2-carboxylic acid derivatives and in the development of new synthetic methodologies.

Mechanism of Action

While the specific mechanism of action for “3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine” is not available, it’s worth noting that many compounds containing a sulfonyl group have been found to have various biological activities .

properties

IUPAC Name

3-methylsulfonyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVSFIIUUOAWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326013
Record name 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

CAS RN

6913-19-5
Record name NSC522649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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